

N-Methyl-L-alanine: A Versatile Tool in Drug Formulation and Development

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Compound of Interest		
Compound Name:	N-Methylidene-L-alanine	
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Application Notes and Protocols for Researchers and Drug Development Professionals

N-Methyl-L-alanine, a non-proteinogenic α -amino acid, is emerging as a valuable molecular tool in the pharmaceutical sciences. Its unique structural feature—a methyl group on the α -nitrogen atom—confers advantageous properties that are being leveraged to enhance the stability, bioavailability, and efficacy of therapeutic agents. These application notes provide an overview of the key uses of N-Methyl-L-alanine in drug formulation and development, complete with detailed protocols and supporting data.

Key Applications

The primary applications of N-Methyl-L-alanine in the pharmaceutical industry include:

- Peptide and Peptidomimetic Synthesis: Incorporation of N-Methyl-L-alanine into peptide chains enhances their resistance to enzymatic degradation, thereby improving their in vivo half-life and therapeutic potential.[1][2][3]
- Chiral Building Block: As a chiral molecule, N-Methyl-L-alanine serves as a crucial intermediate in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs).[4]
- Drug Formulation: The physicochemical properties of N-Methyl-L-alanine can be exploited to improve the solubility and bioavailability of certain drug candidates.



 Neuropharmacological Research: Its structural similarity to endogenous amino acids makes it a useful probe for studying neurotransmitter systems.[4]

Physicochemical Properties of N-Methyl-L-alanine

A comprehensive understanding of the physicochemical properties of N-Methyl-L-alanine is essential for its effective application in drug development.

Property	Value	Reference
Molecular Formula	C4H9NO2	[5][6]
Molecular Weight	103.12 g/mol	[5][6]
Appearance	White to off-white powder	[7]
Melting Point	315-317 °C (decomposes)	[8]
Solubility	Slightly soluble in water and aqueous acids	[8]
CAS Number	3913-67-5	[5]
IUPAC Name	(2S)-2-(methylamino)propanoic acid	[5]

Application 1: Enhancing Peptide Stability through N-Methylation

Introduction

Peptide-based therapeutics often suffer from poor metabolic stability due to their susceptibility to proteolytic cleavage. N-methylation of the peptide backbone is a widely adopted strategy to overcome this limitation. The incorporation of N-Methyl-L-alanine residues can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[1][2]

Quantitative Data on Protease Stability



The following table summarizes the impact of N-methylation on the proteolytic stability of a model peptide.

Peptide Variant	Key Modification	Half-life in Proteinase K	Fold Improvement	Reference
Linear Peptide	-	57 min	-	[1]
Cyclic Peptide	Cyclization	110 min	~2x	[1]
Cyclic, N- methylated Peptide	Cyclization, N- Methyl-L-alanine substitution	~110 min	~2x	[1]
Non-N- methylated Peptide	Alanine substitution	6 min	-	[1]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Methyl-L-alanine

This protocol outlines the general steps for incorporating an Fmoc-protected N-Methyl-Lalanine residue into a peptide sequence using manual solid-phase peptide synthesis.

Materials:

- Fmoc-N-Methyl-L-alanine
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Piperidine solution (20% in DMF)
- Coupling reagents (e.g., HCTU, HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Standard protected amino acids



- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
- Diethyl ether
- HPLC for purification
- Mass spectrometer for characterization

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling (for the first amino acid):
 - o Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) in DMF.
 - Add the coupling reagent (e.g., HCTU) and DIPEA to activate the amino acid.
 - Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
 - Wash the resin with DMF.
- Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid.
- N-Methyl-L-alanine Coupling:
 - Dissolve Fmoc-N-Methyl-L-alanine in DMF.
 - Add the coupling reagent and DIPEA.
 - Add the activated Fmoc-N-Methyl-L-alanine solution to the deprotected resin and allow the coupling reaction to proceed for at least 4 hours, or overnight for optimal results. Nmethylated amino acids often require longer coupling times.
 - Wash the resin with DMF.



- Chain Elongation: Continue the peptide chain elongation by repeating the deprotection and coupling steps with the desired amino acids.
- Final Deprotection: Once the desired sequence is assembled, perform a final Fmoc deprotection.
- Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge,
 and decant the ether. Purify the peptide using reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Workflow for Solid-Phase Peptide Synthesis (SPPS)



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Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Application 2: Chiral Synthesis and Resolution

Introduction

The enantiomeric purity of a drug is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. N-Methyl-L-alanine, being a chiral molecule, is a valuable starting material for the synthesis of enantiomerically pure compounds. While specific protocols for using N-Methyl-L-alanine as a resolving agent are not readily available in the literature, its primary role is as a chiral building block.



General Protocol: Synthesis of a Diastereomeric Salt for Chiral Resolution

This protocol describes a general method for the chiral resolution of a racemic amine using a chiral acid, which is a common approach in pharmaceutical development. A similar principle would apply if N-Methyl-L-alanine were to be used as the resolving agent for a racemic base.

Materials:

- Racemic amine
- Chiral acid (e.g., L-tartaric acid)
- Appropriate solvent (e.g., methanol, ethanol)
- Filtration apparatus
- Polarimeter for measuring optical rotation

Procedure:

- Dissolution: Dissolve the racemic amine in a suitable solvent.
- Addition of Resolving Agent: Add a solution of the chiral acid (the resolving agent) to the amine solution, typically in a 1:1 or 0.5:1 molar ratio.
- Diastereomeric Salt Formation: Stir the mixture to allow for the formation of diastereomeric salts. One diastereomer is typically less soluble and will precipitate out of the solution.
- Isolation: Isolate the precipitated diastereomeric salt by filtration.
- Liberation of the Enantiomer: Treat the isolated salt with a base to liberate the free amine enantiomer.
- Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent and purify as needed.
- Determination of Enantiomeric Purity: Determine the enantiomeric excess (ee%) of the resolved amine using chiral HPLC or by measuring its specific rotation.



Logical Flow for Chiral Resolution



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